4-Methylstyrene
Overview
Description
4-Methylstyrene, also known as 4-Vinyltoluene, is an organic compound with the molecular formula C9H10. It is a clear, colorless to light yellow liquid with an aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the para position of the benzene ring. It is primarily used as a monomer in the production of polyesters and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylstyrene can be synthesized through the Wittig reaction. The general procedure involves the reaction of methyltriphenylphosphonium iodide with potassium carbonate in 1,2-dimethoxyethane under an inert atmosphere. This is followed by the addition of 4-methylbenzaldehyde and continued stirring at 80°C for 24 hours .
Industrial Production Methods: In industrial settings, this compound is produced by the dehydrogenation of 4-ethyltoluene. This process involves heating 4-ethyltoluene in the presence of a catalyst, typically a metal oxide, to remove hydrogen and form the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzaldehyde using oxidizing agents like potassium permanganate.
Polymerization: It readily undergoes polymerization to form poly(this compound) in the presence of catalysts such as acids or initiators.
Substitution: It can participate in substitution reactions, such as the Heck coupling reaction with chlorobenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Polymerization: Acid catalysts or radical initiators.
Substitution: Palladium catalysts in the Heck reaction.
Major Products:
Oxidation: 4-Methylbenzaldehyde.
Polymerization: Poly(this compound).
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
4-Methylstyrene has diverse applications in scientific research:
Chemistry: It is used as a monomer for the synthesis of polyesters and other polymers.
Biology: While not extensively used in biological research, its derivatives and polymers may find applications in biomaterials.
Medicine: Its role in medicine is limited, but its polymers could be explored for drug delivery systems.
Industry: It is widely used in the production of plastics, coatings, and paint additives. .
Mechanism of Action
The mechanism of action of 4-Methylstyrene primarily involves its polymerization and reactivity with various catalysts. In polymerization, the double bond in the vinyl group reacts with catalysts to form long polymer chains. In substitution reactions, the aromatic ring undergoes electrophilic substitution facilitated by catalysts like palladium .
Comparison with Similar Compounds
Styrene: The parent compound of 4-Methylstyrene, lacking the methyl group at the para position.
α-Methylstyrene: Similar to this compound but with a methyl group at the alpha position of the vinyl group.
Vinyltoluene: A mixture of isomers including this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to styrene, it has a higher boiling point and different polymerization characteristics. α-Methylstyrene, on the other hand, shows lower reactivity and crosslinking efficiency .
Properties
IUPAC Name |
1-ethenyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10, Array | |
Record name | P-METHYLSTYRENE | |
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Record name | 4-VINYL TOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54193-24-7, 24936-41-2 | |
Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |
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Record name | Poly(p-methylstyrene) | |
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DSSTOX Substance ID |
DTXSID3020889 | |
Record name | 4-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | P-METHYLSTYRENE | |
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Record name | Benzene, 1-ethenyl-4-methyl- | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Boiling Point |
172 °C, 173 °C | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |
Record name | P-METHYLSTYRENE | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Solubility |
In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 4-VINYL TOLUENE | |
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Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
Record name | 4-Vinyltoluene | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Explanation | Creative Commons CC BY 4.0 | |
Impurities |
3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |
Record name | 4-Vinyltoluene | |
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Color/Form |
Liquid | |
CAS No. |
622-97-9, 1319-73-9 | |
Record name | P-METHYLSTYRENE | |
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Record name | p-Methylstyrene | |
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Record name | 4-Vinyltoluene | |
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Record name | Methylstyrene, mixed isomers | |
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Record name | Benzene, 1-ethenyl-4-methyl- | |
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Record name | 4-Methylstyrene | |
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Record name | 4-methylstyrene | |
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Record name | Methylstyrene, mixed isomers | |
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Record name | 4-VINYLTOLUENE | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Melting Point |
-37.8 °C, -34 °C | |
Record name | 4-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |
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Record name | 4-VINYL TOLUENE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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